Methyl 4-bromopentanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
methyl 4-bromopentanoate |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 |
InChI Key |
PUULUFJRBAIMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Investigations of Methyl 4 Bromopentanoate
Nucleophilic Substitution Reactions of Methyl 4-Bromopentanoate
The presence of a bromine atom on the fourth carbon of the pentanoate chain makes this compound a key substrate for nucleophilic substitution reactions. This reactivity is central to its application as a building block in the synthesis of more complex molecules.
The displacement of the bromine atom in this compound typically proceeds via a nucleophilic substitution (SN2) mechanism. The bromine atom's position at the β-carbon relative to the ester group facilitates this pathway. The electrophilic nature of the carbon atom bonded to the bromine makes it susceptible to attack by a wide range of nucleophiles. The reaction conditions, particularly the choice of solvent, play a crucial role in the efficiency of these reactions. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to enhance the nucleophilicity of the attacking species, thereby promoting the substitution reaction.
Common nucleophiles that effectively displace the bromine atom include amines, thiols, and alkoxides. For instance, reaction with amines like ammonia (B1221849) in a polar aprotic solvent yields the corresponding 4-aminopentanoate methyl ester. Similarly, thiols can be used to introduce a sulfur-containing functional group. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can improve reaction rates, especially in biphasic systems.
The fourth carbon atom in this compound is a chiral center as it is bonded to four different groups: a bromine atom, a hydrogen atom, a methyl group, and a -(CH2)2COOCH3 group. This structural feature means that the compound can exist as two enantiomers. Consequently, nucleophilic substitution reactions at this chiral center have important stereochemical implications.
When the reaction proceeds via an SN2 mechanism, it results in an inversion of configuration at the chiral center. This stereospecificity is a valuable tool in asymmetric synthesis, allowing for the controlled formation of a specific enantiomer of the product.
The reactivity of this compound can be compared to its isomers, such as Methyl 2-bromopentanoate and Methyl 5-bromopentanoate. The position of the bromine atom significantly influences the compound's reactivity. For instance, Methyl 2-bromopentanoate, with the bromine at the α-position, exhibits higher reactivity in SN2 reactions compared to this compound. vulcanchem.com In contrast, Methyl 5-bromopentanoate, with the bromine on the terminal carbon, may exhibit different reactivity patterns due to reduced steric hindrance.
The following table summarizes the reactivity of this compound with various nucleophiles.
| Nucleophile | Product | Reaction Conditions |
| Amines (e.g., NH₃) | 4-Aminopentanoate methyl ester | Polar aprotic solvent (e.g., DMF), 60–80°C |
| Thiols (e.g., HS⁻) | 4-Mercaptopentanoate methyl ester | Aqueous NaOH, room temperature |
| Alkoxides (e.g., RO⁻) | 4-Alkoxypentanoate methyl ester | Anhydrous THF, reflux |
| Sodium Azide (B81097) (NaN₃) | Methyl 4-azidopentanoate | DMF, 60°C |
Table 1: Nucleophilic Substitution Reactions of this compound.
Reduction and Oxidation Chemistry of this compound
The functional groups within this compound, the ester and the carbon-bromine bond, can undergo both reduction and oxidation reactions.
The ester group can be reduced to a primary alcohol, yielding 4-bromopentan-1-ol. evitachem.com This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. It is important to note that such powerful reducing agents can also potentially affect the carbon-bromine bond.
The oxidation of this compound is less commonly described in the literature. However, the methyl group could theoretically be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄).
Diverse Organic Transformations Involving this compound
Beyond simple substitution and redox reactions, this compound is a versatile substrate for a variety of other organic transformations, enabling the construction of complex molecular architectures.
Carbonylation reactions, which introduce a carbonyl group into a molecule, represent a powerful tool in organic synthesis. While specific examples of carbonylation directly on this compound are not extensively detailed in the provided search results, analogous bromoesters are known to undergo such reactions. For instance, palladium-catalyzed carbonylation of similar compounds in the presence of an amine can lead to the formation of amides. researcher.life It is plausible that this compound could undergo similar transformations to yield valuable dicarbonyl compounds.
As established in the section on nucleophilic substitution, this compound readily reacts with a variety of heteroatom nucleophiles, including nitrogen, sulfur, and oxygen-based species.
In addition to these, carbon nucleophiles can also be employed to form new carbon-carbon bonds. For example, in the synthesis of certain pharmaceutical agents, derivatives of this compound are used in reactions that likely involve carbon-based nucleophiles to build up the carbon skeleton. vulcanchem.com Furthermore, it can serve as a substrate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a palladium catalyst facilitates the reaction with a boronic acid to form biaryl structures. vulcanchem.com
Olefination Chemistry
Olefination reactions are fundamental transformations in organic synthesis that create carbon-carbon double bonds. For a substrate like this compound, olefination typically proceeds via a two-step sequence: first, conversion of the alkyl bromide to a phosphorus-stabilized carbanion precursor, followed by reaction with a carbonyl compound. The most prominent of these methods is the Horner-Wadsworth-Emmons (HWE) reaction, valued for its high stereoselectivity and the water-soluble nature of its phosphorus byproduct, which simplifies purification. nih.govalfa-chemistry.com
The initial and crucial step for engaging this compound in HWE olefination is its conversion into a phosphonate (B1237965) ester. This is typically achieved through the Michaelis-Arbuzov reaction. alfa-chemistry.comwikipedia.org In this reaction, the bromine at the C-4 position is displaced by a trialkyl phosphite (B83602), such as triethyl phosphite, via an S(_N)2 mechanism. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon bearing the bromine atom, forming a phosphonium (B103445) salt intermediate. A subsequent S(_N)2 attack by the displaced bromide anion on one of the phosphite's ethyl groups yields the final diethyl phosphonate and ethyl bromide as a volatile byproduct. wikipedia.orgjk-sci.comorganic-chemistry.org
A similar transformation has been documented for an isomeric bromoester, 2-bromo-4-methyl-pentanoic acid methyl ester, which reacts with triethyl phosphite upon heating to yield the corresponding phosphonate ester. prepchem.com It is therefore highly probable that this compound reacts analogously to produce methyl 4-(diethoxyphosphoryl)pentanoate.
Once the phosphonate ester, methyl 4-(diethoxyphosphoryl)pentanoate, is synthesized, it can be utilized in the Horner-Wadsworth-Emmons reaction. alfa-chemistry.comwikipedia.org This reaction begins with the deprotonation of the carbon alpha to the phosphonate group by a suitable base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), to generate a stabilized phosphonate carbanion. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone.
The subsequent steps involve the formation of a betaine (B1666868) or, more commonly, a direct cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.orglibretexts.org This intermediate then collapses, eliminating a water-soluble dialkyl phosphate (B84403) salt and forming the desired alkene. The HWE reaction generally exhibits a strong preference for the formation of the (E)- or trans-alkene, a result of thermodynamic control where the bulky groups orient themselves to minimize steric hindrance in the transition state leading to the oxaphosphetane. nih.govalfa-chemistry.comwikipedia.org
The general scheme for the olefination of this compound is presented below:
Step 1: Michaelis-Arbuzov Reaction
Reaction of this compound with triethyl phosphite to form methyl 4-(diethoxyphosphoryl)pentanoate.
Step 2: Horner-Wadsworth-Emmons Reaction
Reaction of the phosphonate with an aldehyde (R-CHO) to yield an unsaturated ester.
Detailed findings from research on similar substrates provide insight into the expected reaction conditions and outcomes. The following table outlines a representative HWE reaction based on established protocols.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Typical Yield | Stereoselectivity |
|---|---|---|---|---|---|---|---|
| Methyl 4-(diethoxyphosphoryl)pentanoate | Aldehyde (R-CHO) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temp | Methyl (E)-alkenoate | Good to Excellent | Predominantly (E) |
Methyl 4 Bromopentanoate As a Key Synthetic Intermediate and Building Block
Utility in the Construction of Complex Organic Architectures
The bifunctional nature of methyl 4-bromopentanoate makes it a highly valuable reagent for constructing complex organic molecules. The presence of a bromine atom allows for nucleophilic substitution reactions, while the methyl ester group can undergo various transformations, such as hydrolysis, amidation, or reduction. This dual reactivity enables chemists to introduce diverse functionalities and build intricate molecular scaffolds.
In one notable application, this compound has been utilized in the synthesis of novel tricyclic systems through a tandem [2+2]-photocycloaddition and Prins cyclization sequence. bris.ac.uk This modular approach allows for the creation of complex heterocyclic scaffolds with multiple points for further derivatization, which are attractive for the development of new chemical entities in medicinal chemistry. bris.ac.uk The ability to construct such complex and three-dimensional structures from relatively simple starting materials highlights the strategic importance of this compound in modern organic synthesis.
Furthermore, the bromine atom in this compound can be displaced by a variety of nucleophiles, facilitating the introduction of different functional groups and the extension of carbon chains. For instance, it can react with amines to form amino esters or with thiolates to introduce sulfur-containing moieties. These transformations are fundamental in building the carbon skeletons of natural products and other complex target molecules.
Strategic Role in Medicinal Chemistry Research
The application of this compound extends significantly into the realm of medicinal chemistry, where it serves as a precursor and key building block in the development of new therapeutic agents.
Precursor in Pharmaceutical Scaffold Development
Pharmaceutical scaffolds form the core structure of a drug molecule, and the development of novel scaffolds is a key strategy in drug discovery. This compound has been employed in the synthesis of various heterocyclic scaffolds that are prevalent in many biologically active compounds. For example, it has been used in the synthesis of 5-alkyl substituted 4-thiazolidinones, which are known to exhibit a range of biological activities. researchgate.net
The versatility of this compound allows for its incorporation into diverse molecular frameworks. For instance, it has been used in the alkylation of phenols to introduce a pentanoate moiety, a common structural motif in biologically active molecules. This strategic use of this compound enables the generation of libraries of compounds with varied substituents, which can then be screened for their therapeutic potential.
| Research Area | Synthetic Application of this compound | Resulting Scaffold/Intermediate | Reference |
| Heterocyclic Synthesis | Tandem [2+2]-photocycloaddition and Prins cyclization | Fused cyclobutane (B1203170) heterocycles | bris.ac.uk |
| Thiazolidinone Synthesis | Cyclisation with thiosemicarbazides | 5-alkyl substituted 4-thiazolidinones | researchgate.net |
| Phenolic Alkylation | O-alkylation of phenols | Phenoxy pentanoate derivatives | acs.org |
Component in Targeted Therapeutic Agent Synthesis
The development of targeted therapies, which are designed to interact with specific molecular targets involved in disease, is a major focus of modern medicinal chemistry. This compound has been utilized as a component in the synthesis of such targeted agents.
In the design of multi-target drugs, which aim to modulate the activity of multiple biological targets simultaneously, linkers are often required to connect different pharmacophores. nih.gov While direct use of this compound as a linker in the provided research is not explicitly detailed, its structural analogue, ethyl 5-bromopentanoate, has been used for this purpose in the synthesis of dual-targeting HDAC/tubulin inhibitors. tandfonline.com This suggests the potential for this compound to be used in similar strategies for creating multi-target agents.
Furthermore, in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific proteins, linkers are crucial for connecting a protein-binding ligand to an E3 ligase-recruiting ligand. nih.gov Bromoesters like tert-butyl 5-bromopentanoate have been used to append linkers to phenolic moieties within these complex molecules. nih.gov This highlights the utility of the bromo-ester functionality present in this compound for the synthesis of targeted protein degraders.
Conjugate Synthesis in Chemical Biology Studies
Chemical biology often involves the synthesis of bioconjugates, where a small molecule is attached to a biomolecule, such as a protein or nucleic acid, to study biological processes or for therapeutic purposes. The functional groups present in this compound make it a potential candidate for use in bioconjugation strategies.
The ester group of this compound can be hydrolyzed to a carboxylic acid, which is a common functional group for conjugation to amine groups on proteins via amide bond formation. The bromine atom could also potentially be used for site-specific modification of biomolecules. For example, mitochondria-targeting agents have been synthesized by reacting 5-bromopentanoic acid with triphenylphosphine (B44618) to create a lipophilic cation that can accumulate in mitochondria. thno.org This demonstrates how the bromo-alkanoic acid structure, derivable from this compound, can be used to create probes and therapeutic agents for specific cellular compartments.
Applications in Agrochemical Design and Synthesis
The principles of rational drug design in medicinal chemistry are often transferable to the design of new agrochemicals, such as herbicides, insecticides, and fungicides. The structural motifs and synthetic methodologies developed using building blocks like this compound can also find application in this field. google.com
While specific examples of this compound's direct application in agrochemical synthesis are not extensively detailed in the provided search results, its utility in generating diverse chemical structures is highly relevant. google.compharmaffiliates.com The ability to introduce various functional groups and build complex molecular architectures is crucial for discovering new active ingredients for crop protection. The ester functionality, for instance, is a common feature in many commercial pesticides.
Principles of Green Chemistry in this compound Applications
The application of green chemistry principles is becoming increasingly important in all areas of chemical synthesis to minimize environmental impact and enhance safety. acs.org When utilizing this compound, several of these principles can be considered.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org In reactions involving this compound, choosing transformations with high atom economy, such as certain addition or cycloaddition reactions, is preferable to substitution reactions that generate stoichiometric byproducts.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. skpharmteco.com In many of the cited syntheses involving bromoesters, solvents like DMF and acetonitrile (B52724) are used. acs.orgtandfonline.comacs.org Green chemistry encourages the exploration of safer alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, or even solvent-free reaction conditions where possible. skpharmteco.com
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org Some reactions involving bromoesters require elevated temperatures. nih.govuni-muenchen.de The development of catalytic methods that can facilitate these transformations under milder conditions would be a significant advancement in line with green chemistry principles.
Inherent Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. acs.org While this compound itself has associated hazards, designing processes that minimize its accumulation and use in large quantities can enhance safety. sigmaaldrich.com
| Green Chemistry Principle | Application in this compound Chemistry | Potential Improvement |
| Atom Economy | Maximize incorporation of all atoms from reactants into the product. acs.org | Favoring addition reactions over substitution reactions that generate waste. |
| Safer Solvents | Minimize or replace hazardous solvents. skpharmteco.com | Exploring greener solvents like 2-MeTHF or CPME instead of DMF or acetonitrile. skpharmteco.com |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. acs.org | Developing catalytic systems to lower reaction temperatures. |
| Inherent Safety | Choose substances and forms to minimize accident potential. acs.org | Designing continuous flow processes to minimize the amount of reagent at any given time. |
Mechanistic Studies and Theoretical Understanding of Methyl 4 Bromopentanoate Reactions
Elucidation of Reaction Mechanisms and Pathways
The reactivity of methyl 4-bromopentanoate is primarily governed by the presence of the bromine atom, which makes the C-Br bond susceptible to nucleophilic attack and elimination reactions. The principal mechanistic pathways are nucleophilic substitution (typically S(_N)2) and elimination (typically E2).
The competition between substitution and elimination is influenced by several factors, including the nature of the nucleophile/base, solvent polarity, and reaction temperature. Strong, sterically hindered bases tend to favor the E2 pathway, while good nucleophiles that are weak bases favor the S(_N)2 pathway. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the rate of S(_N)2 reactions. For instance, the reaction with sodium azide (B81097) in DMF proceeds via an S(_N)2 mechanism to yield methyl 4-azidopentanoate.
In some cases, radical pathways are also observed. Studies on the ring-closure of 4-(alkylseleno)butyl radicals, which can be generated from precursors like ethyl 5-bromopentanoate, provide insight into radical cyclization mechanisms. rsc.org These reactions proceed via an intramolecular homolytic substitution (S(_H)i) at the selenium atom. rsc.org
Investigation of Reaction Intermediates and Transition States
The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. Consequently, a combination of experimental and computational methods is employed to gain understanding.
Computational Approaches: Density Functional Theory (DFT) calculations are powerful tools for modeling the transition states of reactions involving this compound. These calculations can predict the geometries and energies of transition states for pathways like S(_N)2, helping to rationalize experimental outcomes. Key parameters such as bond dissociation energies (the C-Br bond is approximately 70 kcal/mol) and steric effects can be modeled to predict reactivity and the competition between different reaction pathways. High-level composite methods like G3(MP2)-RAD have been used to calculate accurate gas-phase energies of reactants and transition states in related radical cyclization reactions. rsc.org
Experimental Techniques: Kinetic studies are fundamental to elucidating reaction mechanisms. By measuring reaction rates under various conditions (e.g., varying temperature, concentration, or solvent), activation parameters can be determined, providing insight into the transition state. rsc.org For example, kinetic isotope effects can be used to probe the rate-limiting steps of a reaction. Techniques like laser-flash photolysis have been used to determine rate constants for rapid radical cyclization reactions. rsc.org
Catalytic Strategies in this compound Transformations
Catalysis plays a pivotal role in controlling the outcome of reactions involving this compound, enabling transformations that are otherwise difficult or unselective.
Palladium Catalysis: Palladium catalysts are effective for cross-coupling reactions. For example, this compound can be used as a substrate in Suzuki-Miyaura couplings to form new carbon-carbon bonds. vulcanchem.com However, a potential side reaction in these couplings is β-hydride elimination, which can be mitigated by using bulky phosphine (B1218219) ligands or operating at lower temperatures.
Nickel Catalysis: Dual nickel-photoredox catalysis has emerged as a powerful strategy for C(sp³)–H functionalization. In one study, this compound was coupled with 1-hexene (B165129) under nickel catalysis, demonstrating a redox-neutral alkylation of an α-olefin. tdx.cat The proposed mechanism involves a halogen atom abstraction by a nickel species as a key step. tdx.cat
Phase-Transfer Catalysis: For reactions conducted in biphasic systems (e.g., an aqueous and an organic phase), phase-transfer catalysts (PTCs) are employed to facilitate the reaction. Catalysts like tetrabutylammonium (B224687) bromide can shuttle a nucleophile from the aqueous phase to the organic phase where this compound resides, thereby increasing the reaction rate.
The table below summarizes some of the catalytic transformations involving this compound and related compounds.
| Reaction Type | Catalyst System | Substrates | Product | Yield | Reference |
| Suzuki-Miyaura Coupling | Palladium catalyst | This compound, Phenylboronic acid | Biaryl structure | 92% | vulcanchem.com |
| α-Olefin Alkylation | Nickel-photoredox catalyst | This compound, 1-Hexene | Alkylated product | 78% | tdx.cat |
| Alkylation | K₂CO₃ (Base) | An appropriate ester (e.g., ethyl 5-bromopentanoate), Compound 1 | Ethyl-5-[3-cyano-6-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridin-2-yloxy]pentanoate | - | tandfonline.com |
| Radical Cyclization | - | Ethyl 5-(alkylseleno)pentanoate (from ethyl 5-bromopentanoate) | Tetrahydroselenophene derivative | 50-84% (precursor) | rsc.org |
Spectroscopic Characterization Research on Methyl 4 Bromopentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-bromopentanoate (C₆H₁₁BrO₂), both ¹H and ¹³C NMR provide definitive structural information. The structure consists of a five-carbon pentanoate chain with a bromine atom at the fourth carbon (C4) and a methyl ester group.
¹H NMR Analysis: In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. vulcanchem.com The methyl ester protons (-OCH₃) appear as a sharp singlet, being chemically isolated from other protons. The proton on the carbon bearing the bromine atom (-CHBr-) is deshielded and appears as a multiplet due to coupling with adjacent protons. The remaining protons of the aliphatic chain, including the terminal methyl group, resonate as a complex series of multiplets in the upfield region.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| ~3.67 | Singlet | 3H | -COOCH₃ | vulcanchem.com |
| ~4.15 | Multiplet | 1H | -CH(Br)- | vulcanchem.com |
| ~1.60 - 2.35 | Multiplet | 7H (Expected) | CH₃-CH(Br)-CH₂-CH₂- | vulcanchem.com |
Note: Some sources report an integration of 6H for the aliphatic chain, which is inconsistent with the 7 protons present in the CH₃-CH(Br)-CH₂-CH₂- moiety. vulcanchem.com
¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment in the molecule. The carbonyl carbon of the ester group is significantly deshielded, appearing at the lowest field. The carbon attached to the electronegative bromine atom also shows a characteristic downfield shift compared to unsubstituted alkanes. The remaining aliphatic carbons appear at higher field strengths. vulcanchem.com
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| ~170.2 | C=O (Ester carbonyl) | vulcanchem.com |
| ~53.8 | -OCH₃ (Ester methyl) | vulcanchem.com |
| ~40.1 | -CHBr- | vulcanchem.com |
| ~22.1 - 28.4 | Aliphatic carbons (-CH₂CH₂- and -CH₃) | vulcanchem.com |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.
The most prominent feature is a strong, sharp absorption band around 1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. vulcanchem.com Another key vibration is the C-Br stretch, which typically appears as a medium intensity peak in the fingerprint region, between 560 and 650 cm⁻¹. vulcanchem.com Additionally, C-H stretching vibrations from the aliphatic parts of the molecule are observed in the 2800-3000 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~1740 | C=O Stretch | Ester | vulcanchem.com |
| 560 - 650 | C-Br Stretch | Alkyl Halide | vulcanchem.com |
| 1000 - 1300 | C-O Stretch | Ester | rsc.org |
| 2800 - 3000 | C-H Stretch | Alkane | rsc.org |
Mass Spectrometry (MS) Techniques for Structural Determination
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 195.05 g/mol . vulcanchem.com Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak in the mass spectrum appears as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) at m/z 194 and 196.
Electron impact ionization causes the molecule to fragment in predictable ways. Common fragmentation patterns for esters involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org A significant fragment is observed from the loss of the methoxy (B1213986) group (-OCH₃), resulting in an acylium ion. vulcanchem.com The bromine atom can also be lost as a radical or appear as a bromine cation.
Table 4: Major Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Ion/Fragment | Description | Reference |
|---|---|---|---|
| 194 / 196 | [C₆H₁₁BrO₂]⁺ | Molecular Ion Peak ([M]⁺, [M+2]⁺) | vulcanchem.com |
| 137 | [C₅H₈BrO]⁺ | Loss of methoxy group ([M-OCH₃]⁺) | vulcanchem.com |
| 79 / 81 | [Br]⁺ | Bromine Cation | vulcanchem.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations
UV-Vis spectroscopy measures the electronic transitions within a molecule. The utility of this technique for this compound is limited because the molecule lacks a conjugated system of double bonds, which typically gives rise to strong absorptions in the 200-800 nm range. uobabylon.edu.iq
The primary chromophore in the molecule is the ester carbonyl group (C=O). This group can undergo a weak n→π* transition, which involves the promotion of a non-bonding electron from the oxygen to an anti-bonding π* orbital. masterorganicchemistry.comlibretexts.org This type of transition for isolated carbonyls typically results in a weak absorption band in the ultraviolet region, around 270-300 nm. masterorganicchemistry.comgdckulgam.edu.in The C-Br bond also has electronic transitions, but these occur at shorter wavelengths in the far-UV region. uobabylon.edu.iq Consequently, this compound is not expected to absorb light in the visible spectrum and is colorless. Due to the low intensity and non-specific nature of these absorptions, UV-Vis spectroscopy is generally not the primary method for the structural elucidation of this compound, with NMR and MS providing more definitive information.
Computational Chemistry and Advanced Theoretical Modeling of Methyl 4 Bromopentanoate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules like Methyl 4-bromopentanoate. DFT methods are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties that govern the compound's reactivity.
Research on related halogenated esters and bromoalkanoates demonstrates the utility of DFT in elucidating molecular conformations and stability. For instance, conformational analysis of bromo-substituted cyclic compounds has been successfully performed using DFT calculations, identifying the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net In the case of this compound, DFT calculations can predict the preferred spatial arrangement of the atoms, including the dihedral angles of the carbon backbone and the orientation of the bromo and methyl ester groups. These calculations are critical for understanding steric and electronic effects within the molecule.
Furthermore, DFT is used to calculate key quantum chemical descriptors that provide a quantitative measure of reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. core.ac.uk The MEP map visually represents the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical reactions. researchgate.net
Table 1: Representative Quantum Chemical Descriptors Calculated for Halogenated Esters using DFT
| Descriptor | Typical Calculated Value Range | Significance |
| HOMO Energy | -10 to -11 eV | Electron-donating ability |
| LUMO Energy | 0.5 to 1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 10.5 to 12.5 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 3.0 D | Molecular polarity |
Note: The values in this table are illustrative and based on typical ranges found for similar halogenated organic esters in computational studies. Specific values for this compound would require dedicated DFT calculations.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo simulations, are employed to study the dynamic behavior of this compound. These methods allow for the exploration of the conformational landscape and the interactions of the molecule with its environment, such as solvents or biological macromolecules, over time.
MD simulations, often utilizing force fields like AMBER or CHARMM, can model the movement of every atom in the system based on classical mechanics. mdpi.com For this compound, MD simulations can reveal the flexibility of the alkyl chain and the rotational freedom around its single bonds. This is particularly important for understanding how the molecule might adopt different conformations in solution, which can influence its reactivity and physical properties.
In the context of medicinal chemistry, where derivatives of this compound may be used, molecular modeling is essential for studying ligand-receptor interactions. acs.org For example, if a derivative is designed to target a specific protein, docking studies can predict the most likely binding pose and estimate the binding affinity. Following docking, MD simulations can be used to assess the stability of the ligand-protein complex and to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. bohrium.com
Conformational analysis through molecular modeling is often complemented by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The Nuclear Overhauser Effect (NOE), for instance, provides information about the proximity of atoms in space, which can be used to validate the conformations predicted by molecular models. rsc.org
Cheminformatics and Predictive Structural Analysis
Cheminformatics applies computational methods to analyze and predict the properties and activities of chemical compounds based on their structure. For this compound, cheminformatics tools and predictive models are invaluable for estimating a wide range of physicochemical properties and potential biological activities.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are at the core of predictive structural analysis. nih.govuni-stuttgart.de These statistical models correlate structural or physicochemical descriptors of molecules with their properties or biological activities. For this compound, QSPR models can be used to predict properties such as boiling point, vapor pressure, and solubility in various solvents. These predictions are based on molecular descriptors derived from the compound's structure, which can include topological indices, constitutional descriptors, and quantum chemical parameters.
In the realm of reactivity, machine learning algorithms are increasingly used to predict the outcomes of chemical reactions. acs.orgneurips.cc By training on large datasets of known reactions, these models can predict the likely products when this compound is subjected to various reaction conditions with different reagents. acs.org Such models can help in planning synthetic routes and identifying potential side reactions. These predictive models consider factors like the nature of the leaving group (bromide), the structure of the alkyl chain, and the type of nucleophile or base involved to determine whether substitution (SN1/SN2) or elimination (E1/E2) reactions are more likely to occur. msu.eduorganicchemistrytutor.com
Furthermore, cheminformatics databases provide access to a wealth of information on structurally similar compounds, which can be used to infer the properties and reactivity of this compound. nih.govbldpharm.compharmaffiliates.com By analyzing trends in these databases, it is possible to make educated predictions about its behavior.
Future Research Directions and Emerging Paradigms for Methyl 4 Bromopentanoate
Discovery of Novel Synthetic Routes to Methyl 4-Bromopentanoate Analogues
While classical methods for synthesizing this compound, such as the esterification of 4-bromopentanoic acid or the hydrobromination of methyl pent-4-enoate, are well-established, future research is geared towards developing more efficient, stereoselective, and diverse synthetic pathways to its analogues. These analogues, featuring variations in the ester group or modifications along the carbon backbone, are crucial for fine-tuning the molecule's properties for specific applications.
One promising area is the development of novel homologation techniques. For instance, the rearrangement of α-halo α-keto dianions presents a sophisticated method for ester homologation. This strategy involves treating an ester with dibromomethyllithium, followed by a second equivalent of an organolithium reagent, to generate a dianion that rearranges to an alkynolate, which can then be quenched to form the homologated ester. Applying this methodology could lead to the synthesis of a variety of β,γ-unsaturated esters and other complex analogues from simple ester precursors.
Another avenue of exploration is the synthesis of analogues with different ester groups, such as ethyl, propyl, or more complex alkyl and aryl groups. A case in point is the synthesis of γ-ethyl bromobutyrate from γ-butyrolactone, which utilizes the in-situ generation of HBr from a mixture of bromine and red phosphorus in ethanol. This method avoids the need for specialized gas-generating equipment and offers high yields, providing a template for synthesizing other γ-bromoesters.
Future research could focus on creating a library of this compound analogues by combining various synthetic strategies. The data below summarizes potential synthetic approaches for generating these valuable compounds.
| Synthetic Strategy | Target Analogue Type | Key Reagents/Conditions | Potential Advantages | Reference |
| Ester Homologation | Higher-chain bromoesters | Dibromomethyllithium, n-Butyllithium | Access to complex structures, stereospecificity | |
| In-situ HBr Ring Opening | Varied γ-bromoalkyl esters | γ-Butyrolactone, Alcohol (e.g., Ethanol), Red Phosphorus, Bromine | High yield, operational simplicity, avoids HBr gas | |
| Palladium-Catalyzed Cross-Coupling | Aryl- or vinyl-substituted pentanoates | Phenylboronic acid, Palladium catalyst | Formation of C-C bonds for creating biaryl structures |
Exploration of Undiscovered Reactivity Patterns of this compound
The reactivity of this compound is primarily dictated by the electrophilic carbon attached to the bromine atom and the carbonyl group of the ester. While its use in classical nucleophilic substitution reactions is common, emerging research aims to uncover more nuanced and powerful reactivity patterns.
Atom-transfer radical addition (ATRA) represents a significant paradigm for forming new carbon-carbon bonds. Research into the ATRA reactions of α-bromoamides with unactivated olefins, often facilitated by photoredox catalysis, demonstrates the potential to form γ-lactams. By analogy, exploring the photocatalytic or electron-donating-acceptor (EDA) complex-mediated addition of this compound to various alkenes and alkynes could unlock novel pathways to complex carbocyclic and heterocyclic structures. This would expand its utility beyond a simple alkylating agent to a key participant in radical-mediated C-C bond formation.
Furthermore, the development of hypervalent iodine-catalyzed reactions offers new possibilities. For example, an oxidative hydrolysis reaction using hypervalent iodine reagents can convert bromoalkenes into α-bromoketones. Investigating the reactivity of the alkene-containing analogues of this compound under these conditions could provide access to novel keto-ester derivatives, which are valuable synthetic intermediates.
The table below outlines potential areas for reactivity exploration.
| Reaction Type | Reactant Partner | Potential Product | Significance | Reference |
| Atom-Transfer Radical Addition (ATRA) | Unactivated Alkenes | Functionalized γ-lactams or carbocycles | Expands utility in complex molecule synthesis | |
| Hypervalent Iodine-Mediated Oxidation | Alkene-containing analogues | α-bromo keto-esters | Access to versatile 1,2-difunctionalized synthons | |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | 4-Aryl/vinyl-pentanoates | Synthesis of biaryl structures for agrochemicals and pharmaceuticals |
Integration of this compound in Advanced Functional Materials
The presence of a bromine atom makes this compound and its derivatives attractive candidates for incorporation into functional materials, particularly for enhancing flame retardancy. Brominated compounds are known to act as radical traps during combustion, thereby inhibiting the spread of fire.
Future research will likely focus on the synthesis of polymers and polymer networks incorporating brominated ester units. For example, brominated vinyl esters (BVEs) are valued for their high thermal stability and excellent flame-retardant properties. Developing full-interpenetrating polymer networks (IPNs) that combine the properties of a flexible polymer, like polyurethane, with the rigidity and flame retardancy of a BVE network is a promising direction. This compound can serve as a precursor or a modifying agent for creating such brominated monomers. Research has shown that incorporating this compound into polyurethane matrices can significantly reduce the peak heat release rate in combustion tests.
Another emerging area is the functionalization of existing polymers. The principles of phase transfer catalysis can be adapted to facilitate solvent-free nucleophilic substitution reactions on brominated polymers, such as brominated poly(isobutylene-co-isoprene) (BIIR), to generate ester derivatives. This suggests that this compound could be used to modify other polymers through grafting reactions, introducing the ester functionality to alter the material's surface properties, solubility, or compatibility.
| Material Application | Role of Brominated Ester | Resulting Property | Example System | Reference |
| Flame Retardant Polymers | Monomer precursor or additive | Reduced flammability, increased thermal stability | Brominated Vinyl Ester (BVE)/Polyurethane IPNs | |
| Polymer Modification | Grafting agent | Altered surface properties, functionality | Ester derivatives of brominated poly(isobutylene-co-isoprene) | |
| Specialty Resins | Additive | Enhanced chemical resistance and mechanical strength | Brominated additives in polystyrene resins |
Interdisciplinary Research in Chemical Biology Involving this compound
The field of chemical biology seeks to study and manipulate biological systems using chemical tools. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is a cornerstone of this field. This compound is poised to become a valuable tool in this area as a precursor to bioorthogonal chemical reporters.
A key strategy in bioorthogonal chemistry is the use of the azide (B81097) functional group, which is small, metabolically stable, and absent from most biological systems. This compound can be readily converted to methyl 4-azidopentanoate via nucleophilic substitution with an azide salt. This azido-analogue can then be incorporated into biomolecules. The azide group can subsequently undergo highly specific "click" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), with a probe molecule containing a cyclooctyne. This allows for the specific labeling, imaging, or tracking of biomolecules in real-time within a living cell.
Furthermore, derivatives of this compound have already proven pivotal in medicinal chemistry. For instance, they have been used in the synthesis of potent and selective antagonists for lysophosphatidic acid (LPA) receptors, which are implicated in various physiological and pathological processes. Future interdisciplinary research will likely involve designing and synthesizing novel analogues of this compound as building blocks for new therapeutic agents and biological probes.
| Application Area | Derived Compound | Mechanism/Reaction | Purpose | Reference |
| Bio-labeling/Imaging | Methyl 4-azidopentanoate | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Covalent labeling of biomolecules in living systems | |
| Medicinal Chemistry | Complex derivatives | Multi-step organic synthesis | Development of receptor antagonists (e.g., for LPA receptors) | |
| Drug Delivery | Functionalized polymers | Bioorthogonal conjugation | Attaching therapeutic agents to targeted delivery systems |
Q & A
Basic Research Questions
Q. What are common synthetic routes for methyl 4-bromopentanoate, and what factors influence yield and purity?
- This compound is typically synthesized via esterification of 4-bromopentanoic acid with methanol under acidic catalysis or through bromination of methyl pentenoate precursors. Key factors affecting yield include reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reagents. Purification often involves fractional distillation (given its boiling point ~138°C at reduced pressure) or column chromatography using silica gel .
- Methodological Tip: Optimize bromination by controlling reaction time and using anhydrous conditions to avoid hydrolysis. Monitor progress via TLC with UV visualization or GC-MS .
Q. How can researchers effectively characterize this compound using spectroscopic techniques?
- NMR : H NMR shows signals for the methyl ester (δ ~3.6 ppm, singlet) and the brominated β-carbon (δ ~4.2 ppm, multiplet). C NMR confirms the ester carbonyl (~170 ppm) and bromine-substituted carbon (~40 ppm).
- IR : Strong absorbance at ~1740 cm (ester C=O) and ~650 cm (C-Br stretch).
- Mass Spectrometry : Molecular ion peak at m/z 194/196 (Br isotope pattern) and fragmentation peaks for [M−OCH] and [CHBr] .
Q. What purification strategies are recommended for removing byproducts like unreacted 4-bromopentanoic acid?
- Liquid-liquid extraction (e.g., aqueous NaHCO to remove acidic impurities) followed by vacuum distillation. For trace impurities, use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase ester hydrolysis risk. Additives like KCO can neutralize HBr byproducts.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems. Kinetic studies (e.g., variable-temperature H NMR) help identify rate-limiting steps .
- Example Protocol: React with NaN in DMF at 60°C to yield methyl 4-azidopentanoate, monitoring azide incorporation via IR (2100 cm) .
Q. How should researchers address contradictions in reported reactivity data (e.g., divergent yields in Suzuki-Miyaura couplings)?
- Troubleshooting Framework :
Compare reagent purity (e.g., Pd catalyst lot variability).
Assess moisture/oxygen sensitivity using Schlenk techniques.
Validate analytical methods (e.g., calibrate GC-MS with internal standards).
- Case Study: Discrepancies in cross-coupling yields may arise from competing β-hydride elimination; mitigate by using bulky ligands (e.g., SPhos) or lower temperatures .
Q. What computational tools predict the reactivity of this compound in complex reaction systems?
- DFT Calculations : Model transition states for SN pathways (e.g., Gaussian or ORCA software). Key parameters include bond dissociation energies (C-Br: ~70 kcal/mol) and steric effects.
- Machine Learning : Platforms like Pistachio or Reaxys databases predict feasible synthetic pathways and side reactions (e.g., elimination vs. substitution) .
Key Methodological Recommendations
- Experimental Design : Use kinetic isotope effects () to probe reaction mechanisms .
- Data Contradictions : Cross-validate results using multiple characterization techniques (e.g., NMR and X-ray crystallography for ambiguous stereochemistry) .
- Safety : Handle brominated esters in fume hoods; HBr gas is corrosive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
